2,6,7-Trithia-1-arsabicyclo[2.2.2]octane
Description
Properties
CAS No. |
20418-88-6 |
|---|---|
Molecular Formula |
C4H7AsS3 |
Molecular Weight |
226.2 g/mol |
IUPAC Name |
2,6,7-trithia-1-arsabicyclo[2.2.2]octane |
InChI |
InChI=1S/C4H7AsS3/c1-4-2-7-5(6-1)8-3-4/h4H,1-3H2 |
InChI Key |
SMZKTJPWFBHGRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CS[As](S1)SC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Heteroatom Substitution Effects
The bicyclo[2.2.2]octane core allows systematic substitution of heteroatoms (O, S, N, P, As), enabling fine-tuning of physicochemical properties. Key comparisons include:
Electronic and Acidity Properties
- 2-Oxabicyclo[2.2.2]octane : The replacement of a methylene group with oxygen preserves the bicyclo framework’s geometry but significantly alters acidity. Its pKa (4.4) matches aromatic carboxylic acids, enabling its use as a phenyl ring bioisostere in drug design .
- This compound : The sulfur-arsenic system enhances lipophilicity compared to oxygenated analogs, which may limit bioavailability but improve membrane permeability in targeted radiotherapy .
Geometric and Stability Profiles
- X-ray crystallography of 2-thia-5-azabicyclo[2.2.2]octane reveals bond lengths (r = 1.54 Å) and angles (φ1 = 117°) nearly identical to non-heteroatom-substituted bicyclo[2.2.2]octanes, confirming structural rigidity despite heteroatom substitution .
- The arsenic-trithiol complex of this compound exhibits high in vivo stability due to strong As–S bonding, though its lipophilicity necessitates derivatization for clinical use .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6,7-Trithia-1-arsabicyclo[2.2.2]octane, considering the challenges of arsenic-sulfur bond formation?
- Methodological Answer : Synthesis typically involves iodocyclization of thiol- or arsenic-containing alkenes under inert conditions, analogous to bicyclo[2.2.2]octane frameworks . Key steps:
- Use arsenic trichloride (AsCl₃) as a precursor, reacting with mercaptoethanol derivatives.
- Purify via recrystallization in acetonitrile or HPLC with C18 columns to isolate stereoisomers.
- Validate purity via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- NMR : <sup>1</sup>H NMR to confirm bridgehead proton environments; <sup>13</sup>C NMR for bicyclic carbon symmetry.
- Mass Spectrometry : Electron ionization (EI-MS) for molecular ion detection (e.g., m/z 148 for methyl-substituted analogs) .
- X-ray crystallography : Resolve steric strain and arsenic-sulfur bond angles (expected ~109.5° for tetrahedral arsenic) .
Advanced Research Questions
Q. How does arsenic substitution in the bicyclic core influence electronic properties compared to phosphorus or oxygen analogs?
- Methodological Answer :
- pKa Studies : Compare acidity of arsenic-containing carboxylic acids (e.g., 2,6,7-Trithia-1-arsabicyclo derivatives) vs. phosphabicyclo analogs (pKa ~5.6 for bicyclo[2.2.2]octane carboxylic acid) using potentiometric titration .
- Computational Analysis : Density Functional Theory (DFT) to model arsenic’s electronegativity (Mulliken charges) and bond polarization effects .
Q. What is the impact of the arsenic-sulfur framework on metabolic stability in preclinical drug candidates?
- Methodological Answer :
- In vitro assays : Incubate with human liver microsomes (HLM) and measure intrinsic clearance (CLint). Compare with bicyclo[2.2.2]octane (CLint = 16 μL/min/mg) and 2-oxabicyclo analogs (CLint = 19 μL/min/mg) .
- Half-life (t1/2) : Use LC-MS/MS to quantify parent compound depletion over time.
Q. How can researchers resolve discrepancies between experimental and computed lipophilicity (clogP vs. logD) for arsenic-containing bicyclics?
- Methodological Answer :
- Experimental logD : Shake-flask method (octanol-water partition) at pH 7.4.
- Computational clogP : Adjust atomic contribution parameters for arsenic in software like MarvinSuite or ACD/Labs.
- Data Contradiction : If logD > clogP, investigate hydrogen-bonding effects via COSMO-RS simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
